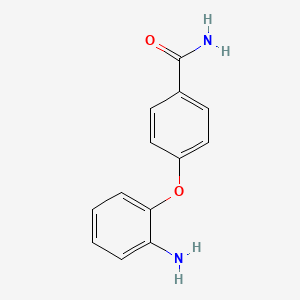

4-(2-Aminophenoxy)benzamide

Description

4-(2-Aminophenoxy)benzamide (CAS: 30202-92-7) is a benzamide derivative characterized by a 2-aminophenoxy group attached to the para position of the benzamide core. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance pharmacological properties such as solubility, bioavailability, and target affinity.

Properties

IUPAC Name |

4-(2-aminophenoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,14H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIAVSLXOIHHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminophenoxy)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This green and rapid pathway offers high yields and eco-friendly conditions.

Industrial Production Methods: Industrial production methods for 4-(2-Aminophenoxy)benzamide are not extensively documented. the principles of green chemistry and the use of recoverable catalysts, as mentioned in the synthetic routes, are likely to be applied in large-scale production to ensure efficiency and sustainability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring in 4-(2-Aminophenoxy)benzamide facilitates electrophilic substitution. Key reactions include:

Mechanistic Insight : The chloromethyl or bromomethyl group undergoes nucleophilic displacement with amines, forming alkylated derivatives. Copper sulfate ( ) or triethylamine ( ) often catalyze these reactions.

Amide Bond Formation and Modification

The terminal amide group participates in coupling reactions, enabling structural diversification:

Example : Reaction with 4-aminobenzoic acid in DMF at 80°C forms azo-linked conjugates ( ), while TBTU promotes efficient amide bond formation with amines under mild conditions.

Alkylation and Reductive Amination

The aminophenoxy moiety undergoes alkylation or reductive amination to enhance bioactivity:

SAR Note : Conformational restraint via indoline moieties (e.g., 41–50 in ) significantly enhances antiviral potency by optimizing spatial interactions.

Metabolic and Enzymatic Transformations

In vivo studies on benzamide analogs reveal metabolic stability and enzyme interactions:

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

4-(2-Aminophenoxy)benzamide exhibits promising therapeutic potential, particularly in cancer research. Its cytotoxic properties have been investigated in various studies:

- Mechanism of Action : The compound induces apoptosis in cancer cells by interfering with specific molecular targets and modulating enzyme activity. Notably, it has shown effectiveness in inhibiting histone deacetylases (HDACs), which are critical in cancer progression .

- Case Study : A derivative of this compound demonstrated potent antitumor activity against solid tumors by selectively inhibiting HDAC1, HDAC2, and HDAC3 with IC50 values significantly lower than standard treatments .

Enzyme Inhibition Studies

4-(2-Aminophenoxy)benzamide is utilized in biochemical assays to study enzyme interactions. Its ability to form hydrogen bonds enhances its affinity for specific receptors:

- Biochemical Modulation : The compound has been shown to modulate enzyme activity effectively, making it a valuable candidate for drug development targeting various diseases .

Material Science

In material science, 4-(2-Aminophenoxy)benzamide is explored for its potential in synthesizing advanced materials due to its unique reactivity:

- Polymer Synthesis : The compound can be used as a building block for polymers with specific properties, enhancing their functionality .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of 4-(2-Aminophenoxy)benzamide:

- Antitumor Efficacy : Research indicates that derivatives of this compound exhibit high growth-inhibiting efficacy against various tumor types, demonstrating low toxicity in animal models .

- Enzyme Interaction Studies : Investigations into the interaction between this compound and biological targets reveal its potential as a ligand in enzyme inhibition assays .

- Pesticidal Properties : Some derivatives have been designed for agricultural applications, showing promising insecticidal and fungicidal activities .

Mechanism of Action

The mechanism of action of 4-(2-Aminophenoxy)benzamide involves its interaction with specific molecular targets. It has been shown to induce apoptosis in cancer cells by blocking the cell cycle in the G0/G1 phase . The compound’s ability to inhibit certain enzymes and proteins is central to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Aminophenoxy)benzamide with analogous benzamide derivatives, focusing on synthesis methods, physicochemical properties, and biological activities.

Key Observations :

- Ultrasonication (e.g., in ) reduces reaction time compared to conventional reflux methods.

- Amide bond formation (common in benzamide synthesis) often requires catalysts like triethylamine or Na2CO3 to improve yields .

Physicochemical Properties

Key Observations :

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in ) enhance target binding via halogen bonding.

- Phenoxy Linkers: The 2-aminophenoxy group in 4-(2-Aminophenoxy)benzamide may improve solubility compared to alkyl chains (e.g., hexyloxy in ).

- Heterocyclic Additions : Imidazole and tetrazole moieties (e.g., ) introduce hydrogen-bonding sites, critical for enzyme inhibition.

Biological Activity

4-(2-Aminophenoxy)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, therapeutic potentials, and relevant studies that highlight its significance.

Chemical Structure and Properties

4-(2-Aminophenoxy)benzamide has the molecular formula C₁₃H₁₃N₂O₂. Its structure features an aminophenoxy group attached to a benzamide moiety, which is critical for its interaction with biological targets. The presence of the amino group enhances the compound's ability to form hydrogen bonds, increasing its affinity for various receptors and enzymes.

The biological activity of 4-(2-Aminophenoxy)benzamide is primarily attributed to its interaction with specific protein targets involved in critical biochemical pathways:

- Enzyme Modulation : The compound acts as a ligand in biochemical assays, modulating enzyme activity, which can lead to therapeutic effects.

- Cell Signaling Pathways : It influences pathways such as the PI3K/Akt and MAPK pathways, impacting cell survival, proliferation, and differentiation.

Antiviral Activity

Recent studies have identified 4-(2-Aminophenoxy)benzamide derivatives as promising candidates for antiviral therapies, particularly against filoviruses like Ebola and Marburg. For instance:

- Inhibition of Viral Entry : Compounds derived from 4-(aminomethyl)benzamide have shown effective inhibition of Ebola virus entry in vitro, with EC50 values below 10 μM for both EBOV and MARV strains .

- Structure-Activity Relationship (SAR) : Modifications on the benzamide scaffold have been systematically explored to enhance potency and selectivity against viral targets .

Anticancer Properties

4-(2-Aminophenoxy)benzamide has also been investigated for its anticancer potential:

- Cytotoxicity Studies : Compounds containing the 4-(aminomethyl)benzamide fragment demonstrated significant cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin .

- Targeting Kinases : Many derivatives showed potent inhibitory activity against receptor tyrosine kinases such as EGFR and HER-2, suggesting their utility in targeted cancer therapies .

Case Studies

- Ebola Virus Inhibition : A study highlighted the efficacy of specific 4-(aminomethyl)benzamide compounds against Ebola virus pseudovirions, establishing their potential as therapeutic agents for viral infections .

- Anticancer Activity : In a series of experiments evaluating new compounds based on the benzamide scaffold, several derivatives were found to inhibit cell proliferation in various solid tumor models significantly .

Comparative Analysis of Related Compounds

A comparative table illustrates some notable derivatives of 4-(2-Aminophenoxy)benzamide and their unique aspects:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 4-(2-Hydroxyphenoxy)benzamide | Hydroxyl group instead of amino group | Increased polarity; potential hydrogen bonding |

| 4-(2-Methoxyphenoxy)benzamide | Methoxy group instead of amino group | Altered electronic properties |

| 4-(2-Chlorophenoxy)benzamide | Chlorine atom replacing the amino group | Enhanced electrophilicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 4-(2-Aminophenoxy)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SN1/SN2) or coupling reactions. For example, highlights SN1 reactions using 4-chloro- or 4-bromo-1,8-naphthalic anhydride precursors. Solvent choice significantly impacts efficiency: polar aprotic solvents like DMSO or acetonitrile enhance nucleophilicity, while methoxy ethanol may stabilize intermediates. Reaction temperature (e.g., reflux vs. ambient) and stoichiometric ratios of amine nucleophiles should be optimized via iterative trials. Purity is monitored using HPLC (≥95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 4-(2-Aminophenoxy)benzamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying aromatic protons (δ 6.5–8.5 ppm) and amide NH signals (δ ~10 ppm). Infrared (IR) spectroscopy verifies amide C=O stretches (~1650 cm⁻¹) and amine N-H bends (~1600 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, using C18 columns and acetonitrile/water gradients .

Q. How can researchers screen 4-(2-Aminophenoxy)benzamide for preliminary biological activity?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., HDACs, PARP-1) using fluorogenic substrates. For HDACs, incubate the compound with HeLa cell lysates and measure deacetylase activity via fluorescence (ex/em: 355/460 nm). Dose-response curves (1–100 μM) identify IC₅₀ values. Parallel cytotoxicity assays (MTT or resazurin) in normal cell lines (e.g., HEK293) establish selectivity indices. Reference for benzamide-derived HDAC inhibitors .

Advanced Research Questions

Q. How can conflicting reports on the compound’s enzyme inhibition potency be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or enzyme isoforms. For example, shows benzamide derivatives exhibit dose-dependent off-target effects. Validate activity using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic activity). Compare results across isoforms (e.g., HDAC1 vs. HDAC6) and use knockout cell lines to confirm target specificity .

Q. What computational methods predict the binding mode of 4-(2-Aminophenoxy)benzamide with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of targets (e.g., HDAC1 PDB: 4BKX). Optimize ligand geometry via density functional theory (DFT) at the B3LYP/6-31G* level. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify contributions of key residues (e.g., Zn²⁺ coordination in HDACs) .

Q. How do substituents on the benzamide core influence pharmacokinetic properties?

- Methodological Answer : Introduce substituents (e.g., -OCH₃, -CF₃) to modulate logP (lipophilicity) and solubility. shows trifluoromethoxy groups enhance membrane permeability but reduce aqueous solubility. Use in vitro ADME models: Caco-2 cells for permeability, liver microsomes for metabolic stability. Correlate structural features (e.g., H-bond donors) with plasma protein binding (SPR assays) .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

- Methodological Answer : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (2-MeTHF). Optimize catalyst loading (e.g., Pd/C for couplings) to minimize residual metals. Implement continuous flow reactors for exothermic steps (e.g., nitro reductions). Purify via recrystallization (ethanol/water) instead of column chromatography. emphasizes solvent selection for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.